molecular formula C14H17F3N6O2S B2744557 N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2415583-40-1

N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B2744557
CAS No.: 2415583-40-1
M. Wt: 390.39
InChI Key: YCLADNXUPPTISJ-UHFFFAOYSA-N
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Description

N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a trifluoromethyl group, a triazolo ring fused to a pyridazine ring, and a piperidine ring attached to a cyclopropanesulfonamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}cyclopropanesulfonamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a hydrazine and a nitrile group can undergo cyclization to form the triazolopyridazine ring system.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under suitable conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the triazolopyridazine core.

    Formation of the Cyclopropanesulfonamide Moiety: The final step involves the formation of the cyclopropanesulfonamide moiety, which can be achieved by reacting the intermediate compound with cyclopropanesulfonyl chloride under basic conditions.

Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form new ring systems, depending on the reaction conditions and reagents used.

The major products formed from these reactions depend on the specific reagents and conditions employed, and can include a variety of derivatives with modified functional groups and ring structures.

Scientific Research Applications

N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}cyclopropanesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against various biological targets. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.

    Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Research: The compound can be used as a tool in biological research to study the effects of specific functional groups on biological activity, as well as to investigate the mechanisms of action of related compounds.

    Industrial Applications: The compound may find applications in the development of new industrial processes or products, particularly in areas where its unique chemical properties can be leveraged.

Mechanism of Action

The mechanism of action of N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group and the triazolopyridazine core are likely to play key roles in its binding affinity and specificity. Detailed studies on the molecular targets and pathways involved are necessary to fully elucidate the mechanism of action.

Comparison with Similar Compounds

N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}cyclopropanesulfonamide can be compared with other similar compounds, such as:

    Triazolopyridazine Derivatives: Compounds with similar triazolopyridazine cores but different substituents may exhibit different biological activities and properties.

    Trifluoromethylated Compounds: Compounds containing trifluoromethyl groups are known for their unique chemical and biological properties, and can be compared to understand the specific effects of this group.

    Piperidine Derivatives: Compounds with piperidine rings are common in medicinal chemistry, and comparing their activities can provide insights into the role of the piperidine ring in biological activity.

    Cyclopropanesulfonamide Derivatives: Compounds with cyclopropanesulfonamide moieties can be compared to understand the impact of this functional group on the overall properties of the compound.

By comparing these similar compounds, researchers can highlight the unique features and advantages of this compound, and identify potential areas for further research and development.

Properties

IUPAC Name

N-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N6O2S/c15-14(16,17)13-19-18-11-3-4-12(20-23(11)13)22-7-5-9(6-8-22)21-26(24,25)10-1-2-10/h3-4,9-10,21H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLADNXUPPTISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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